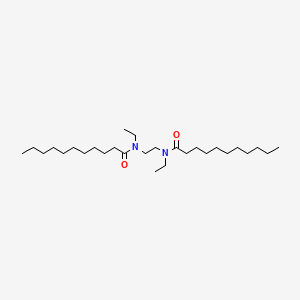
N,N'-(Ethane-1,2-diyl)bis(N-ethylundecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) is a synthetic organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diyl backbone. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) typically involves the reaction of ethane-1,2-diamine with ethylundecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar in structure but with shorter alkyl chains.
N,N’-(Ethane-1,2-diyl)bis(benzamide): Contains aromatic rings instead of long alkyl chains.
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): Features sulfonamide groups instead of amide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-ethylundecanamide) is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobic interactions and surface activity.
Properties
CAS No. |
61797-49-7 |
|---|---|
Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-ethyl-N-[2-[ethyl(undecanoyl)amino]ethyl]undecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-5-9-11-13-15-17-19-21-23-27(31)29(7-3)25-26-30(8-4)28(32)24-22-20-18-16-14-12-10-6-2/h5-26H2,1-4H3 |
InChI Key |
MHADXNPISRNHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















